(Carboxymethyloximino)spiperone Hemihydrate
(Carboxymethyloximino)spiperone Hemihydrate
Brand Name:
Vulcanchem
CAS No.:
355012-90-7
VCID:
VC0043504
InChI:
InChI=1S/C25H29FN4O4/c26-20-10-8-19(9-11-20)22(28-34-17-23(31)32)7-4-14-29-15-12-25(13-16-29)24(33)27-18-30(25)21-5-2-1-3-6-21/h1-3,5-6,8-11H,4,7,12-18H2,(H,27,33)(H,31,32)/b28-22+
SMILES:
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=NOCC(=O)O)C4=CC=C(C=C4)F
Molecular Formula:
C25H29FN4O4
Molecular Weight:
477.53
(Carboxymethyloximino)spiperone Hemihydrate
CAS No.: 355012-90-7
Cat. No.: VC0043504
Molecular Formula: C25H29FN4O4
Molecular Weight: 477.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355012-90-7 |
|---|---|
| Molecular Formula | C25H29FN4O4 |
| Molecular Weight | 477.53 |
| IUPAC Name | 2-[(E)-[1-(4-fluorophenyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino]oxyacetic acid |
| Standard InChI | InChI=1S/C25H29FN4O4/c26-20-10-8-19(9-11-20)22(28-34-17-23(31)32)7-4-14-29-15-12-25(13-16-29)24(33)27-18-30(25)21-5-2-1-3-6-21/h1-3,5-6,8-11H,4,7,12-18H2,(H,27,33)(H,31,32)/b28-22+ |
| SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=NOCC(=O)O)C4=CC=C(C=C4)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator